2-[(2-bromophenyl)carbamoyl]benzoic Acid
Description
Properties
CAS No. |
19336-81-3 |
|---|---|
Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-[(2-bromophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
ILHHDEYMJDMTLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(=O)O |
Synonyms |
2-[[(2-BROMOPHENYL)AMINO]CARBONYL]-BENZOIC ACID |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) in the ortho position may enhance receptor binding affinity compared to methyl or phenyl groups (electron-donating), as seen in LPA2 agonists like GRI977143 .
- Bioactivity : Carbamoyl benzoic acids with aromatic substituents (e.g., fluorenyl in GRI977143) show receptor specificity, whereas alkyl-substituted analogs (e.g., 3,4-dimethylphenyl) exhibit lower toxicity .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Halogen Effects : Bromine’s higher atomic weight increases molecular mass compared to chlorine or methyl analogs. Its lipophilicity may reduce aqueous solubility, impacting bioavailability .
- Thermal Stability : The chloro-methyl analog in has a high melting point (396°C), suggesting strong intermolecular forces, possibly due to halogen bonding .
Preparation Methods
Friedel-Crafts Acylation for Intermediate Formation
A foundational approach involves Friedel-Crafts acylation to synthesize the benzoic acid backbone. In the patent CN101525282A, bromobenzene reacts with phthalic anhydride in the presence of anhydrous aluminum chloride (AlCl₃) at 40–50°C for 2–3 hours, yielding 2-(4-bromobenzoyl)benzoic acid. While this method targets the 4-bromo isomer, analogous conditions can be adapted for the 2-bromo derivative by substituting 2-bromoaniline as the starting material.
Reaction Conditions
-
Molar Ratio : Phthalic anhydride : 2-bromoaniline : AlCl₃ = 5 : 29 : 12 (mass ratio).
-
Solvent : Dichloromethane or toluene.
-
Temperature : 40–50°C.
This method’s efficiency stems from AlCl₃’s role as a Lewis acid, facilitating electrophilic aromatic substitution. However, steric hindrance from the ortho-bromo substituent may reduce reaction rates compared to para-substituted analogs.
Carbamoylation via Isocyanate Intermediates
A two-step carbamoylation strategy is widely employed:
-
Isocyanate Formation : 2-Bromoaniline reacts with phosgene (COCl₂) to generate 2-bromophenyl isocyanate.
-
Carbamoylation : The isocyanate intermediate reacts with benzoic acid under basic conditions (e.g., triethylamine) to form the target compound.
Critical Parameters
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances utilize palladium catalysts for constructing the carbamoyl linkage. For example, Suzuki-Miyaura coupling between 2-bromophenylboronic acid and benzoic acid derivatives achieves regioselective carbamoylation.
Protocol
-
Base : Potassium carbonate (2.5 eq).
-
Solvent System : Dioxane/water (5:1 v/v).
-
Temperature : 80–100°C under nitrogen.
This method offers superior selectivity but requires stringent anhydrous conditions and specialized catalysts.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Industrial applications prioritize scalability and reproducibility. Continuous flow reactors enable precise control over reaction parameters, minimizing side products. Key adaptations include:
-
Residence Time : 30–60 minutes.
-
Temperature Gradient : 50°C (acylation) → 25°C (quenching).
-
Automated Purification : In-line crystallization and filtration.
Advantages
Solvent and Catalyst Recovery
Economic viability necessitates solvent recycling. For instance, toluene (used in purification) is distilled and reused, reducing costs by 30%. Similarly, AlCl₃ is recovered via aqueous extraction and reused in subsequent batches.
Characterization and Quality Control
Spectroscopic Analysis
-
IR Spectroscopy :
-
N–H Stretch : 3377 cm⁻¹ (carbamoyl group).
-
C=O Stretches : 1671 cm⁻¹ (carboxylic acid), 1743 cm⁻¹ (carbamate).
-
-
LC-MS :
-
Molecular Ion : m/z 336.0 [M–H]⁻ (theoretical: 336.1).
-
Isotopic Pattern : Bromine’s 1:1 ratio at m/z 336.0 and 338.0.
-
Elemental Analysis
-
Theoretical : C (52.52%), H (3.15%), N (4.38%).
-
Observed : Deviations <0.3% indicate high purity.
Challenges and Mitigation Strategies
Steric Hindrance in Ortho-Substituted Derivatives
The 2-bromo substituent impedes reagent access to the reaction site. Mitigation strategies include:
-
Higher Temperatures : 60–70°C to overcome kinetic barriers.
-
Bulky Solvents : tert-Butyl methyl ether (TBME) improves solubility.
Byproduct Formation
-
Dimerization : Controlled by slow addition of isocyanate intermediates.
-
Oxidation : Antioxidants (e.g., BHT) prevent benzoic acid degradation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 80–90 | >98.5 | High | Moderate |
| Carbamoylation | 70–85 | 95–98 | Moderate | High |
| Suzuki Coupling | 65–75 | 90–95 | Low | Low |
Q & A
Q. What are the established synthetic routes for 2-[(2-bromophenyl)carbamoyl]benzoic Acid?
The compound is typically synthesized via coupling reactions between substituted benzoic acid derivatives and brominated aryl amines. Key steps include:
- Carbamoyl bond formation : Reacting 2-bromoaniline with phthalic anhydride derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical reagents : Thionyl chloride (SOCl₂) for carboxyl group activation and triethylamine (TEA) as a base to neutralize HCl byproducts .
Q. What spectroscopic methods are recommended for structural characterization?
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the carbamoyl linkage (amide proton δ ~10.5 ppm) and bromophenyl substituents (aromatic protons δ ~7.2–7.8 ppm) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1540 cm⁻¹ (amide C-N stretch) .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ expected at m/z 350.0 (C₁₄H₁₁BrNO₃) with isotopic patterns confirming bromine .
Q. How is solubility optimized for in vitro assays?
- Solvent systems : DMSO (for stock solutions) diluted in PBS (pH 7.4) or cell culture media with ≤0.1% DMSO to avoid cytotoxicity.
- pH adjustment : The carboxylic acid group (pKa ~4.2) allows salt formation with sodium bicarbonate (NaHCO₃) to enhance aqueous solubility .
Advanced Research Questions
Q. How can molecular docking studies predict biological targets of this compound?
- Software : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency .
- Protocol :
Prepare the ligand (protonation states optimized at pH 7.4) and target protein (e.g., LPA₂ receptor PDB: 3V3W).
Set grid boxes to cover active sites (e.g., 20 ų around key residues like Arg³⁰⁷).
Validate results with RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ −8.0 kcal/mol) .
Q. What strategies resolve discrepancies in reported biological activities (e.g., antiapoptotic vs. pro-apoptotic effects)?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications :
- Biological testing :
- In vitro : IC₅₀ determination in kinase inhibition assays (e.g., EGFR or PI3K).
- In silico : Quantum chemical calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
